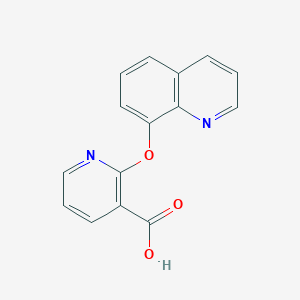

2-(Quinolin-8-yloxy)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Quinolin-8-yloxy)nicotinic acid is a compound that has been studied for its potential biological properties . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is known for its diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity .

Synthesis Analysis

The synthesis of 2-(Quinolin-8-yloxy)nicotinic acid involves several steps. Starting from quinolin-8-ol, it is used to obtain various derivatives through reactions with different compounds . For example, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Molecular Structure Analysis

The molecular structure of 2-(Quinolin-8-yloxy)nicotinic acid has been studied using various spectroscopic techniques. Infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies have been used to characterize the compound . Density functional theory (DFT) together with the 6-31G* and 6-311++G** basis sets were used to study its structure and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving 2-(Quinolin-8-yloxy)nicotinic acid are complex and involve multiple steps. The compound can undergo various reactions to form different derivatives, which can then be used in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Quinolin-8-yloxy)nicotinic acid include its molecular weight, which is 203.2 . Its InChI key is PNKYIZBUGAZUHQ-UHFFFAOYSA-N . More detailed information about its physical and chemical properties, such as melting point, boiling point, and solubility, is not available in the papers retrieved.Aplicaciones Científicas De Investigación

Metabolic Engineering for Quinolinic Acid Production

A study focused on the metabolic engineering of Escherichia coli for enhanced production of quinolinic acid, a key intermediate in nicotinic acid (niacin) biosynthesis. Through comprehensive engineering strategies, including the deactivation of certain pathways and the overproduction of others, researchers successfully increased quinolinic acid production. This research lays a foundation for future microbial cell factory engineering to efficiently produce quinolinic acid for industrial applications (Zhu, Peña, & Bennett, 2021).

Receptor Studies for Nicotinic Acid

Another study identified PUMA-G and HM74 as receptors for nicotinic acid, elucidating the mechanism behind nicotinic acid's anti-lipolytic effect. This discovery advances our understanding of nicotinic acid's pharmacological effects and its potential in developing new drugs for dyslipidemia (Tunaru et al., 2003).

Molecular Recognition via NMR and Fluorescence Spectroscopy

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was developed as a chiral solvating agent for molecular recognition of enantiomers of acids, showcasing its application in distinguishing isomers through NMR or fluorescence spectroscopy. This innovative approach has practical applications in quantitative determination and lays the groundwork for further advancements in molecular recognition technologies (Khanvilkar & Bedekar, 2018).

Biological Activity and Mechanism of Action

Research on nicotinylalanine, an analogue of kynurenine, demonstrated its potential as a precursor for niacin biosynthesis and its inhibitory effects on enzymes involved in tryptophan metabolism. Such studies contribute to our understanding of niacin biosynthesis and its regulation, offering insights into potential therapeutic applications for metabolic disorders (Decker, Brown, & Price, 1963).

Direcciones Futuras

The future directions for research on 2-(Quinolin-8-yloxy)nicotinic acid could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, there may be potential for 2-(Quinolin-8-yloxy)nicotinic acid to be developed into a therapeutic agent for various diseases . Further studies could also explore its physical and chemical properties in more detail.

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives have a wide range of biological properties . For instance, quinolinic acid is an agonist at N-methyl-D-aspartate receptors . Nicotinic acid, another component of the compound, can modulate triglyceride synthesis in the liver .

Mode of Action

For instance, quinolinic acid can activate N-methyl-D-aspartate receptors, leading to neuronal depolarization . Nicotinic acid can decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver .

Biochemical Pathways

The kynurenine pathway, which metabolizes the essential amino acid tryptophan, is a major biochemical pathway affected by quinolinic acid . This pathway produces compounds that can activate, block, or modulate conventional neurotransmitter receptors

Pharmacokinetics

It’s known that the bioavailability of nicotinic acid is high .

Result of Action

It’s known that quinolinic acid can cause neurodegeneration by promoting neuronal depolarization and an excessive influx of calcium .

Action Environment

Hence, excessive iron levels in the brain can dramatically increase the levels of quinolinic acid, which may contribute to neurodegeneration .

Propiedades

IUPAC Name |

2-quinolin-8-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCENYSZARJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

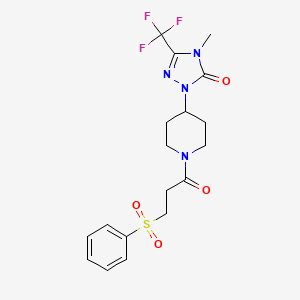

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)

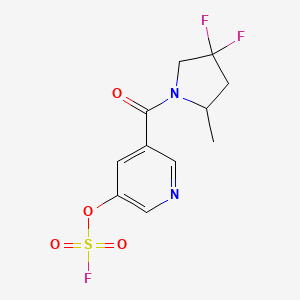

![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

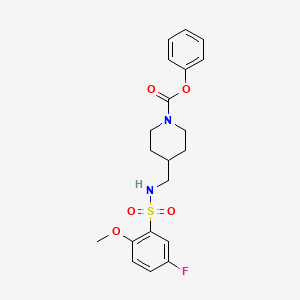

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)